Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate
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Overview
Description
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-yn-1-yl group, a 3-chloro-4-[(2,4-dichlorobenzyl)oxy] substituent on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate typically involves the esterification of 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.
Major Products Formed
Oxidation: 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. The 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate moiety.
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate, also known by its CAS number 1706457-64-8, is an organic compound belonging to the benzoate class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry due to its structural characteristics that suggest a range of therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H11Cl3O3, with a molecular weight of 369.6 g/mol. The compound features a propynyl group, a chloro substituent, and a dichlorobenzyl ether moiety, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H11Cl3O3 |
Molecular Weight | 369.6 g/mol |
IUPAC Name | Prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate |
CAS Number | 1706457-64-8 |
Synthesis
The synthesis of this compound typically involves the esterification of 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid with prop-2-yn-1-ol. The reaction is conducted in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), usually in an aprotic solvent like dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic residues within enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the hydrophobic interactions facilitated by the chloro and dichlorobenzyl groups enhance binding affinity to target proteins.
Therapeutic Applications
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. For instance, studies have shown that derivatives of similar compounds can inhibit certain enzymes involved in inflammatory pathways and microbial growth. The compound's structural features suggest it may act as an enzyme inhibitor .
Case Studies
Several studies have explored the biological implications of compounds with similar structures:
- Enzyme Inhibition : A study on PTP1B inhibitors highlighted that modifications in the benzoate structure could lead to significant inhibition rates against specific phosphatases, which are crucial in regulating insulin signaling pathways .
- Antimicrobial Activity : Related compounds have demonstrated effective antimicrobial properties against various bacterial strains. Testing on derivatives indicated that structural modifications could enhance their efficacy against resistant strains.
- Anti-inflammatory Effects : In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic roles in treating chronic inflammatory diseases .
Properties
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3O3/c1-2-7-22-17(21)11-4-6-16(15(20)8-11)23-10-12-3-5-13(18)9-14(12)19/h1,3-6,8-9H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFUHJDIDJTQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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